molecular formula C10H15NO B3050161 3-Pentyloxypyridine CAS No. 24027-10-9

3-Pentyloxypyridine

Cat. No.: B3050161
CAS No.: 24027-10-9
M. Wt: 165.23 g/mol
InChI Key: GKACYEDEVWNLBG-UHFFFAOYSA-N
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Description

3-Pentyloxypyridine is an organic compound with the molecular formula C10H15NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The compound is characterized by a pyridine ring substituted with a pentyloxy group at the third position, making it a unique and valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentyloxypyridine can be achieved through various methods, including the condensation of carbonyl compounds or cycloaddition reactions. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Pentyloxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with desired properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-Pentyloxypyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Pentyloxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.

    Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.

    Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.

Comparison: 3-Pentyloxypyridine is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties compared to other pyridine derivatives. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-pentoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-4-8-12-10-6-5-7-11-9-10/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKACYEDEVWNLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CN=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178766
Record name 3-Pentyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24027-10-9
Record name 3-(Pentyloxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24027-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pentyloxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-pentyloxypyridine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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